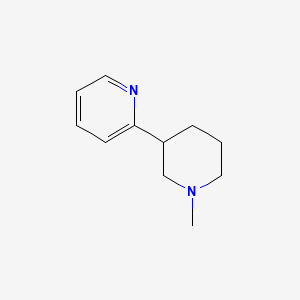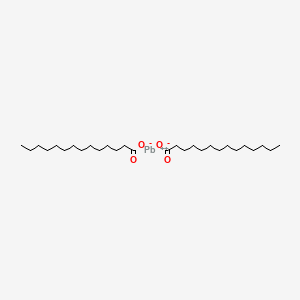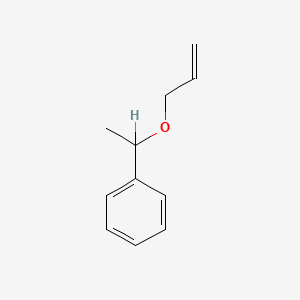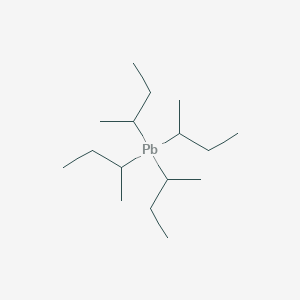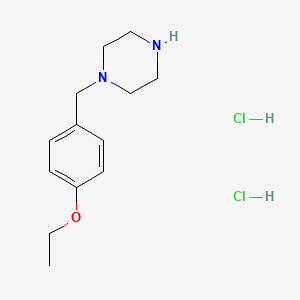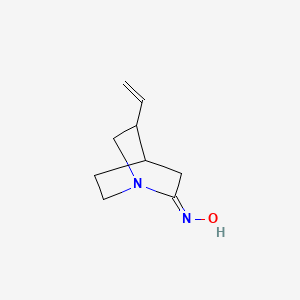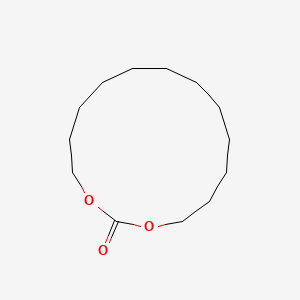
1,3-Dioxacyclopentadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxacyclopentadecan-2-one is a cyclic organic compound with the molecular formula C13H24O3. It is also known by its CAS number 83742-07-8. This compound is part of the larger family of cyclic carbonates, which are known for their unique ring structures and versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxacyclopentadecan-2-one can be synthesized through various methods. One common approach involves the photo-aerobic selenium-π-acid multicatalysis of homoallylic carbonic acid esters. This method uses a pyrylium dye and a diselane as catalysts, with ambient air serving as the oxidant and visible light as the energy source . Another method involves the dichlorocarbenation of 2-substituted dioxepins using chloroform, alkali, and catamine AB .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the available resources.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxacyclopentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxacyclopentadecan-2-one has a wide range of applications in scientific research. It is used in the synthesis of various cyclic carbonates, which are important in material sciences, natural product research, and synthetic methodology . Additionally, this compound is utilized in the development of biologically active molecules with herbicidal, cytotoxic, anticoagulant, and antiaggregation properties . Its unique structure makes it valuable in the creation of new pesticides, drugs that prevent blood clotting, and inhibitors of tumor cell development.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxacyclopentadecan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. For example, its oxidation and reduction reactions can modify the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1,3-Dioxacyclopentadecan-2-one is similar to other cyclic carbonates, such as 1,3-dioxan-2-one and 1,3-dioxolane. These compounds share similar ring structures and chemical properties but differ in their specific applications and reactivity . For instance, 1,3-dioxan-2-one is commonly used in the synthesis of polycarbonates, while 1,3-dioxolane is utilized as a polymer electrolyte in lithium-metal batteries .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable in the synthesis of biologically active molecules, materials science, and synthetic methodology. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Propiedades
Número CAS |
83742-07-8 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1,3-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C13H24O3/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-13/h1-12H2 |
Clave InChI |
WTRBJJXKZUJRBA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCOC(=O)OCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


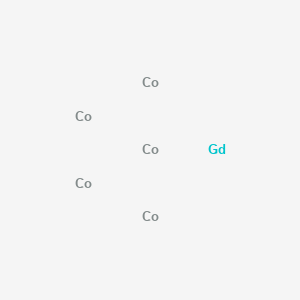
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
